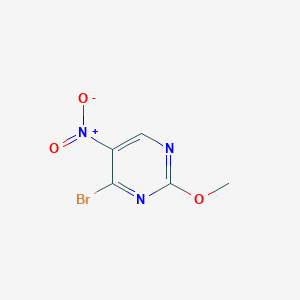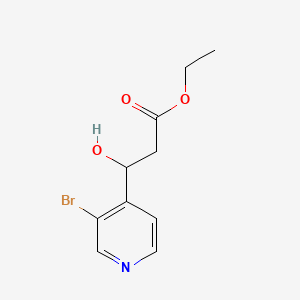
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate is a chemical compound that features a brominated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Ethyl 3-(3-Bromo-4-pyridyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-pyridyl)-3-hydroxypropanoate.
Substitution: Ethyl 3-(3-Methoxy-4-pyridyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can be compared with other brominated pyridine derivatives:
Ethyl 3-(4-Bromo-3-pyridyl)-3-hydroxypropanoate: Similar structure but different bromine position, leading to different reactivity and biological activity.
Ethyl 3-(3-Bromo-5-pyridyl)-3-hydroxypropanoate: Another isomer with distinct chemical properties.
Ethyl 3-(3-Chloro-4-pyridyl)-3-hydroxypropanoate: Chlorine instead of bromine, resulting in different chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H12BrNO3 |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
ethyl 3-(3-bromopyridin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)7-3-4-12-6-8(7)11/h3-4,6,9,13H,2,5H2,1H3 |
InChI-Schlüssel |
ZCSIDPMUWZHHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=NC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


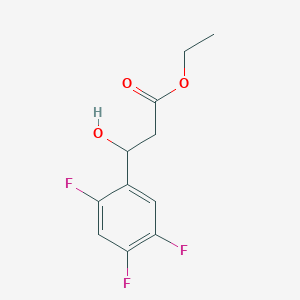
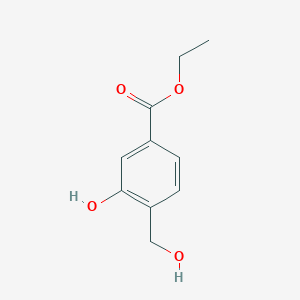
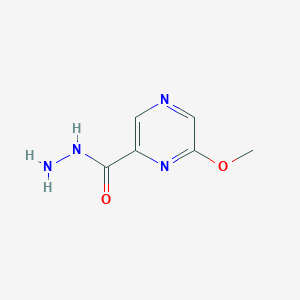
![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
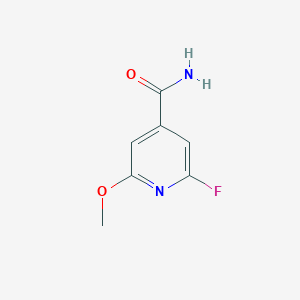


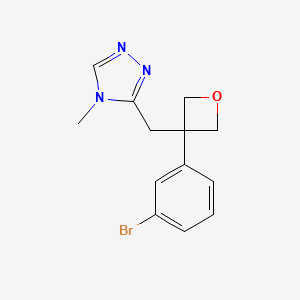
![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
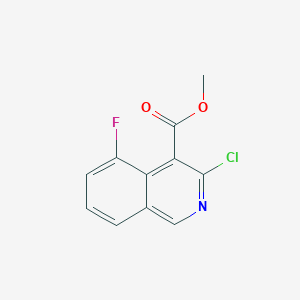

![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

